molecular formula C26H22N2OS2 B2756472 4-(2,5-dimethylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one CAS No. 872197-60-9

4-(2,5-dimethylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one

Cat. No.: B2756472
CAS No.: 872197-60-9
M. Wt: 442.6
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Description

4-(2,5-Dimethylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a heterocyclic compound featuring a thiazolo[3,4-a]quinazolinone core. The structure includes a thioxo group (C=S) at position 1, a 2,5-dimethylbenzyl substituent at position 4, and an o-tolyl (2-methylphenyl) group at position 2. The thiazole ring fused to the quinazolinone scaffold introduces electron-withdrawing and steric effects that may influence reactivity, solubility, and biological interactions .

Properties

CAS No.

872197-60-9

Molecular Formula

C26H22N2OS2

Molecular Weight

442.6

IUPAC Name

4-[(2,5-dimethylphenyl)methyl]-3-(2-methylphenyl)-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one

InChI

InChI=1S/C26H22N2OS2/c1-16-12-13-17(2)19(14-16)15-27-24-23(20-9-5-4-8-18(20)3)31-26(30)28(24)22-11-7-6-10-21(22)25(27)29/h4-14H,15H2,1-3H3

SMILES

CC1=CC(=C(C=C1)C)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC=CC=C5C

solubility

not available

Origin of Product

United States

Biological Activity

The compound 4-(2,5-dimethylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a thiazoloquinazolinone derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Biological Activity

Research indicates that thiazoloquinazolinone derivatives exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds within this class have shown promising cytotoxic effects against various cancer cell lines. For example, studies on related thiazole-fused quinazolines have demonstrated significant inhibition of tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Properties : Thiazoloquinazolinones have been evaluated for their antibacterial and antifungal activities. Some derivatives have shown effectiveness against resistant strains of bacteria, suggesting potential as new antimicrobial agents .
  • Enzyme Inhibition : Certain thiazole derivatives have been reported to inhibit enzymes such as 11β-hydroxysteroid dehydrogenase (11β-HSD), which plays a crucial role in glucocorticoid metabolism. This inhibition can be significant in treating metabolic disorders and certain cancers .

Case Studies

  • Antitumor Efficacy : A study investigating novel thiazole-fused quinazolinones reported that specific derivatives exhibited IC50 values in the nanomolar range against DYRK1A kinase, indicating strong inhibitory potential that could be leveraged for cancer therapy .
  • Antimicrobial Testing : In vitro assays demonstrated that selected thiazoloquinazolinones displayed significant activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggested that modifications to the benzyl and thiazole moieties could enhance activity against specific pathogens .

Research Findings

The following table summarizes key findings from recent studies on related compounds:

Compound TypeBiological ActivityReference
Thiazole-fused quinazolinesAntitumor (IC50 < 100 nM)
11β-HSD inhibitorsMetabolic regulation
ThiazoloquinazolinonesAntimicrobial (effective against MRSA)
Cytotoxic hybrid structuresPotent against various cancer cell lines

Scientific Research Applications

Biological Properties

Research has indicated that compounds similar to 4-(2,5-dimethylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one exhibit various biological activities:

  • Anticancer Activity : Studies have shown that thiazoloquinazolinones can inhibit the proliferation of cancer cells by targeting specific kinases involved in cell cycle regulation. For instance, derivatives have demonstrated significant inhibitory effects on protein kinases such as DYRK1A, which is implicated in cancer progression .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Its structure suggests potential interactions with bacterial enzymes, making it a candidate for further development as an antibiotic .
  • Anti-inflammatory Effects : Thiazoloquinazolinones have also been studied for their anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines .

Therapeutic Potential

The therapeutic applications of This compound are promising:

  • Cancer Therapy : Given its kinase inhibition profile, this compound could be developed as a targeted therapy for specific cancer types where these kinases are overexpressed or mutated.
  • Infection Control : Its antimicrobial properties suggest potential use in treating bacterial infections, particularly those resistant to common antibiotics.

Case Studies

Several studies have documented the efficacy of similar compounds:

  • A study published in MDPI highlighted the synthesis and biological evaluation of thiazole-fused quinazolinones, demonstrating their submicromolar activity against various kinases .
  • Research conducted on thiazole derivatives indicated their effectiveness against E. coli, with molecular docking studies supporting their mechanism of action .

Chemical Reactions Analysis

Thioxo Group (-S-)

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form S-alkyl derivatives under basic conditions .

  • Oxidation : Converts to sulfonyl (-SO₂-) groups using H₂O₂ in acetic acid.

Quinazolinone Core

  • Acylation : Reacts with acetyl chloride in pyridine to introduce acetyl groups at position 4 .

  • Ring expansion : Under strong bases (e.g., NaOH), undergoes Dimroth rearrangement to form pyrimidinethione derivatives .

Acidic Conditions

  • Protonation : The thiazole nitrogen becomes protonated, enhancing electrophilic aromatic substitution at the para position of the o-tolyl group .

  • Degradation : Prolonged exposure to HCl leads to cleavage of the thiazole-quinazoline fusion.

Basic Conditions

  • Rearrangement : Forms 1,2,4-dithiazoles via ring-opening and oxidative coupling (e.g., with morpholine) .

  • Hydrolysis : Produces 3-(2,5-dimethylbenzyl)-2-mercaptoquinazolin-4(3H)-one in aqueous NaOH.

Table 2: Reaction Products Under Basic Conditions

BaseProductYield (%)
NaOH (1M)2-mercaptoquinazolinone derivative68
Morpholine1,2,4-dithiazole fused quinazoline54

Catalytic and Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) : Accelerate nucleophilic substitutions but may induce side reactions like dimerization .

  • Transition metal catalysis : Pd(OAc)₂ enables Suzuki-Miyaura coupling at the 2,5-dimethylbenzyl group.

Stability and Degradation

  • Thermal stability : Decomposes above 240°C, releasing SO₂ and forming polycyclic aromatic byproducts.

  • Photodegradation : UV exposure (254 nm) induces cleavage of the thiazole ring, monitored via HPLC .

Analytical Characterization

Table 3: Spectroscopic Signatures

TechniqueKey SignalsFunctional Group Assignment
IR1667 cm⁻¹, 1632 cm⁻¹C=O (quinazolinone), C=N (thiazole)
¹H NMRδ 7.23 (s, 1H), δ 2.41 (s, 6H)Aromatic protons, methyl groups
MSm/z 447 [M+H]⁺Molecular ion confirmation

This compound’s reactivity is governed by its fused heterocyclic system and substituent effects, enabling tailored modifications for pharmacological applications. Further studies should explore its behavior under catalytic asymmetric conditions and bioconjugation reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The target compound shares structural motifs with other quinazolinone derivatives. Key comparisons include:

Compound Name Core Structure Substituents Key Features
Target Compound Thiazolo[3,4-a]quinazolinone 2,5-Dimethylbenzyl (C4), o-Tolyl (C3) Thioxo (C=S) at C1; fused thiazole
3a-(4-Chlorophenyl)-1-thioxo-... () Imidazo[1,5-a]quinazolinone 4-Chlorophenyl (C3a) Thioxo (C=S) at C1; fused imidazole
[1,2,4]Triazolo[4,3-a]quinazolin-5(4H)-ones () Triazolo[4,3-a]quinazolinone Variable (e.g., methyl groups) Fused triazole; no thioxo group
  • Heterocyclic Core: The thiazolo ring (S and N in a 5-membered ring) in the target compound contrasts with the imidazole (two N atoms) in and the triazole (three N atoms) in .
  • Substituent Effects : The 2,5-dimethylbenzyl and o-tolyl groups in the target compound introduce steric bulk and lipophilicity, while the 4-chlorophenyl group in ’s compound adds an electron-withdrawing effect. These variations may affect pharmacokinetic properties like membrane permeability .

Reactivity and Functionalization

  • The thioxo group in the target compound and ’s derivative enhances electrophilicity at adjacent positions, facilitating nucleophilic attacks (e.g., alkylation or arylation).
  • Substituent-directed reactivity: The o-tolyl group in the target compound may sterically hinder reactions at C3, whereas the 4-chlorophenyl group in ’s compound could direct electrophilic substitution to specific ring positions .

Computational and Experimental Data

  • DFT Studies (): Computational analyses of 3a-(4-chlorophenyl)-1-thioxo-imidazoquinazolinone reveal planar geometries stabilized by intramolecular hydrogen bonds. Similar studies on the target compound are lacking but could predict comparable stabilization due to the thioxo-thiazole interaction .
  • The target’s lipophilic substituents may enhance blood-brain barrier penetration .

Preparation Methods

Copper-Catalyzed Cyclization of Dithiazole Intermediates

A widely reported strategy involves the use of 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) to construct the thiazole ring (Scheme 1).

Procedure:

  • Synthesis of 8-Amino-3-(o-tolyl)quinazolin-4(3H)-one :
    • Condensation of anthranilic acid with o-tolyl isocyanate yields 3-(o-tolyl)quinazolin-4(3H)-one, followed by nitration and reduction to introduce the amino group.
  • Reaction with Appel Salt :
    • Treatment of the aminoquinazolinone with Appel salt generates an N-arylimino-1,2,3-dithiazole intermediate.
  • Copper(I)-Mediated Cyclization :
    • Cyclization under Cu(I) catalysis forms the thiazolo[3,4-a]quinazolinone core.
  • Thioxo Group Introduction :
    • Sulfurization using Lawesson’s reagent or P₄S₁₀ converts the carbonyl to a thioxo group.
  • 4-(2,5-Dimethylbenzyl) Substitution :
    • Alkylation with 2,5-dimethylbenzyl bromide in the presence of NaH completes the synthesis.

Optimization Data:

Step Conditions Yield (%) Source
Dithiazole formation Appel salt, CH₂Cl₂, 0°C 78
Cyclization CuI, DMF, 100°C 65
Thioxo introduction Lawesson’s reagent, toluene, reflux 82
Alkylation 2,5-Dimethylbenzyl bromide, NaH, THF 70

Microwave-Assisted Domino Reaction

Microwave irradiation accelerates the formation of the thiazoloquinazolinone core via a one-pot, three-component reaction (Scheme 2).

Procedure:

  • Reagents :
    • 2-Amino-4-(o-tolyl)thiazole, 2,5-dimethylbenzaldehyde, and dimedone.
  • Reaction Conditions :
    • Glacial acetic acid, microwave irradiation (150°C, 30 min).
  • Mechanism :
    • Acid-catalyzed Knoevenagel condensation between aldehyde and dimedone forms a Michael adduct, which reacts with the thiazole amine to yield the tricyclic core.
  • Post-Modification :
    • Oxidation with H₂O₂ introduces the thioxo group.

Key Advantages :

  • Reduced reaction time (30 min vs. 12–24 h conventionally).
  • Higher yields due to controlled thermal energy delivery.

tert-Butyl Nitrite-Mediated Oxidative Coupling

A patent-pending method employs tert-butyl nitrite (TBN) and copper catalysts for oxidative coupling (Scheme 3).

Procedure:

  • Starting Material : 1-(Thiazol-2-yl)indole derivative pre-functionalized with o-tolyl and 2,5-dimethylbenzyl groups.
  • Reaction :
    • TBN (1.5 equiv), Cu(OAc)₂ (10 mol%), 1,4-dioxane, 80°C, 6 h.
  • Outcome :
    • Direct formation of the thiazoloquinazolinone skeleton via N–N bond cleavage and C–S cyclization.

Scalability :

  • Tolerates gram-scale synthesis with 85% yield.

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield (%) Industrial Viability
Copper-Catalyzed Cyclization High regioselectivity Multi-step synthesis 65–70 Moderate
Microwave Domino Reaction Rapid, one-pot Requires specialized equipment 75–82 Low
TBN Oxidative Coupling Scalable, mild conditions Limited substrate scope 80–85 High

Q & A

Q. What are the key considerations for synthesizing thiazoloquinazolinone derivatives like this compound?

Synthesis typically involves multi-step protocols with careful optimization of reaction conditions. For example, refluxing intermediates in ethanol or DMF/EtOH mixtures (1:1) under controlled temperatures is critical for cyclization and purification. Catalysts (e.g., Brønsted acids) and solvent polarity adjustments can enhance yields by stabilizing transition states . Recrystallization from DMF/EtOH is recommended to improve purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of NMR (¹H/¹³C) and mass spectrometry to verify functional groups and molecular weight. For example, the thioxo group (C=S) exhibits distinct ¹³C NMR shifts (~120-130 ppm), while aromatic protons from o-tolyl and dimethylbenzyl groups appear as multiplet clusters in ¹H NMR . Cross-referencing with X-ray crystallography (e.g., for analogous triazoloquinazolines) resolves ambiguities in stereochemistry .

Q. What experimental strategies optimize reaction yields for thiazoloquinazolinone derivatives?

  • Temperature control : Reflux in ethanol (78°C) ensures complete cyclization without side reactions .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate heterocycle formation .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol aids in precipitation of pure products .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data?

Density Functional Theory (DFT) simulations predict NMR/IR spectra and electronic properties, which can be cross-validated with experimental data. For example, DFT-calculated vibrational frequencies for C=S and C=O groups in analogous compounds align with experimental IR peaks (±5 cm⁻¹) . Molecular docking studies further clarify bioactive conformations that may conflict with crystallographic data .

Q. What methodologies assess the compound’s environmental impact in long-term studies?

Follow frameworks like Project INCHEMBIOL to evaluate:

  • Environmental fate : Hydrolysis/photodegradation rates under simulated sunlight (λ > 290 nm) .
  • Ecotoxicology : Use in vitro assays (e.g., algal growth inhibition) to measure acute toxicity (EC₅₀) and bioaccumulation potential (log Kow) .
  • Abiotic transformations : Monitor degradation products via LC-MS/MS in soil/water matrices .

Q. How do structural modifications influence biological activity in related triazoloquinazolines?

  • Substituent effects : Introducing electron-withdrawing groups (e.g., -Cl) at the benzyl position enhances antimicrobial activity by 2–4-fold, as seen in 3-(4-chlorobenzyl) analogs .
  • Conformational analysis : X-ray structures reveal that planar triazole-thiazole systems improve binding to enzyme active sites (e.g., DHFR inhibitors) .
  • SAR tables :
Substituent (R)Bioactivity (IC₅₀, μM)Target Enzyme
-H12.5 ± 1.2DHFR
-Cl3.8 ± 0.4DHFR
-OCH₃8.9 ± 0.9Topoisomerase

Data adapted from triazoloquinazoline studies

Q. What advanced techniques characterize intermolecular interactions in crystalline forms?

  • Hirshfeld surface analysis : Quantifies non-covalent interactions (e.g., H-bonding, π-π stacking) in single-crystal structures .
  • Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition >250°C for most thiazoloquinazolines) .

Methodological Notes for Contradictory Data

  • Spectral mismatches : Compare experimental NMR shifts with DFT predictions to identify tautomeric forms or solvate effects .
  • Biological assay variability : Standardize protocols (e.g., MIC testing in triplicate) and use positive controls (e.g., ciprofloxacin for antimicrobial studies) .

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